1-Cyclohexenyl trifluoromethanesulfonate

Description

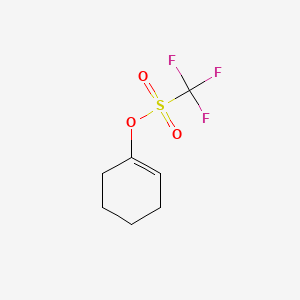

Structure

3D Structure

Properties

IUPAC Name |

cyclohexen-1-yl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O3S/c8-7(9,10)14(11,12)13-6-4-2-1-3-5-6/h4H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSCRRLWRRANJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80312855 | |

| Record name | 1-Cyclohexenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80312855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28075-50-5 | |

| Record name | 28075-50-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Cyclohexenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80312855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of 1-Cyclohexenyl Trifluoromethanesulfonate from Cyclohexanone

Introduction: The Strategic Importance of Vinyl Triflates in Modern Synthesis

In the landscape of contemporary organic synthesis, the ability to forge carbon-carbon bonds with precision and efficiency is paramount. Vinyl triflates, such as 1-cyclohexenyl trifluoromethanesulfonate, have emerged as exceptionally versatile intermediates, empowering chemists to construct complex molecular architectures.[1] Their value stems from the trifluoromethanesulfonate (triflate) group, one of the most effective leaving groups known. This property renders the vinylic carbon highly electrophilic and susceptible to a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions.[1][2]

This guide provides a comprehensive technical overview of the synthesis of this compound from the readily available starting material, cyclohexanone. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested experimental protocol, and discuss the critical parameters that govern its success. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this foundational transformation.

Mechanistic Framework: A Tale of Two Steps

The conversion of cyclohexanone to this compound is a sequential process that hinges on two fundamental steps: enolate formation and subsequent enolate trapping.[3][4]

-

Enolate Formation: The initial step involves the deprotonation of an α-carbon (a carbon atom adjacent to the carbonyl group) of cyclohexanone by a strong, non-nucleophilic base.[5] This acid-base reaction generates a highly reactive intermediate known as an enolate. The choice of base and reaction conditions is critical as it dictates which α-proton is removed, a concept known as regioselectivity. For a symmetrical ketone like cyclohexanone, this is not a concern. However, for unsymmetrical ketones, these conditions determine whether the kinetic (less substituted, formed faster) or thermodynamic (more substituted, more stable) enolate is generated.[3][6] Lithium diisopropylamide (LDA) is a commonly employed base for this purpose due to its strong basicity and significant steric bulk, which minimizes nucleophilic attack on the carbonyl carbon.[7][8] The reaction is typically performed at low temperatures, such as -78 °C, to ensure complete and irreversible deprotonation to the kinetic enolate.[3][6]

-

Enolate Trapping: Once formed, the enolate is "trapped" by an electrophilic triflating agent.[3] The oxygen atom of the enolate acts as a nucleophile, attacking the electrophilic sulfur atom of the triflating agent.[3] Trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O) is a highly reactive and commonly used reagent for this transformation, leading to the formation of the desired vinyl triflate and a lithium triflate byproduct.[3][4]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Given the reaction: Cyclohexanone reacts with 1. LDA and 2. Ethyl format.. [askfilo.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. brainly.com [brainly.com]

- 8. youtube.com [youtube.com]

mechanism of enol triflate formation with triflic anhydride

An In-depth Technical Guide to the Mechanism of Enol Triflate Formation with Triflic Anhydride

Authored by: A Senior Application Scientist

Abstract

The conversion of carbonyl compounds into enol triflates is a cornerstone transformation in modern organic synthesis, providing access to versatile intermediates for a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.[1][2] Trifluoromethanesulfonic anhydride, commonly known as triflic anhydride (Tf₂O), stands as the most powerful and widely used reagent for this purpose.[3] A profound understanding of the underlying mechanism is not merely academic; it is paramount for controlling regioselectivity, maximizing yield, and troubleshooting synthetic challenges. This guide provides a detailed examination of the core mechanism, the critical parameters governing regiochemical outcomes, and field-proven protocols for the reliable synthesis of these valuable synthetic precursors.

The Core Mechanistic Pathway

The formation of an enol triflate from a carbonyl compound is a two-step process that hinges on the principles of enolate chemistry.[4] The entire transformation can be distilled into two fundamental events: enolate generation and subsequent electrophilic trapping.

-

Enolate Formation: The process is initiated by the deprotonation of the carbonyl compound at a carbon atom alpha (α) to the carbonyl group. This requires a suitable base to abstract an α-proton, generating a nucleophilic enolate intermediate. The structure and stability of this enolate are critical determinants of the final product's regiochemistry.[5]

-

Enolate Trapping: The highly reactive enolate then acts as a nucleophile. The enolate oxygen atom attacks the powerfully electrophilic sulfur atom of triflic anhydride.[6] This step forms the C=C-O-Tf linkage and releases a triflate anion as a leaving group. This "trapping" step is typically very fast and irreversible, effectively locking in the geometry of the enolate precursor.[4]

Figure 1: General mechanism of enol triflate formation.

Mastering Regioselectivity: Kinetic vs. Thermodynamic Control

For unsymmetrical ketones with protons on both α-carbons, the choice of reaction conditions dictates which of the two possible regioisomeric enol triflates is formed. This control is one of the most powerful aspects of enolate chemistry and is governed by the principles of kinetic versus thermodynamic control.[4][7]

-

Kinetic Control leads to the formation of the less substituted enol triflate. This product arises from the deprotonation of the more sterically accessible (less hindered) α-proton. The reaction is conducted under irreversible conditions, favoring the product that is formed fastest.[8]

-

Thermodynamic Control leads to the formation of the more substituted enol triflate. This product is the more thermodynamically stable isomer, featuring a more highly substituted double bond. These conditions allow for equilibration, where the initially formed kinetic enolate can revert to the starting ketone and eventually form the more stable thermodynamic product.[9]

The selection of base and reaction temperature is therefore a critical experimental choice to steer the reaction towards the desired regioisomer.[4]

Figure 2: Logical workflow for kinetic vs. thermodynamic control.

Data Presentation: Conditions for Regiochemical Control

The precise conditions required to achieve selective formation of either the kinetic or thermodynamic enol triflate are summarized below.

| Parameter | Kinetic Control Conditions | Thermodynamic Control Conditions | Causality & Field Insights |

| Base | Strong, sterically hindered, non-nucleophilic bases (e.g., LDA, NaHMDS, KHMDS).[8] | Weaker, often smaller bases (e.g., Et₃N, pyridine, NaH) or protic conditions.[10] | A bulky base like LDA cannot easily access the sterically crowded α-proton, so it preferentially abstracts the more exposed proton. Weaker bases establish an equilibrium, allowing the system to settle into its lowest energy state (the thermodynamic enolate). |

| Temperature | Low temperatures (typically -78 °C).[7][8] | Higher temperatures (0 °C to reflux). | At -78 °C, the deprotonation is essentially irreversible, trapping the first-formed kinetic product. Higher temperatures provide the energy needed to overcome the activation barrier for the reverse reaction, enabling equilibration.[11] |

| Reaction Time | Short (typically < 1 hour for enolate formation).[8] | Longer, allowing for equilibrium to be reached. | The kinetic product is formed fastest. Extending the reaction time, especially at higher temperatures, allows for conversion to the thermodynamic product. |

| Outcome | Formation of the less substituted enol triflate. | Formation of the more substituted enol triflate. | The choice of these parameters provides a reliable switch to access either regioisomer from a common precursor. |

Key Reagents: A Deeper Look

The Triflylating Agent: Triflic Anhydride (Tf₂O)

Trifluoromethanesulfonic anhydride ((CF₃SO₂)₂O) is a colorless liquid and one of the most reactive electrophiles used in organic synthesis.[3] Its extreme reactivity stems from the two powerful electron-withdrawing triflyl (CF₃SO₂) groups attached to the central oxygen atom, which make the sulfur atoms highly electron-deficient and susceptible to nucleophilic attack.

-

Handling: Tf₂O is highly corrosive and reacts violently with water, hydrolyzing to triflic acid.[3] It must be handled in an inert atmosphere (Nitrogen or Argon) using dry solvents and glassware.

-

Alternatives: For highly sensitive substrates where Tf₂O proves too harsh, milder reagents are available. The most common is N-phenyl-bis(trifluoromethanesulfonimide), known as Comins' Reagent, which is a stable, crystalline solid.[4][12]

The Base: The Director of the Reaction

The base is not a passive reagent; it actively dictates the regiochemical outcome.

-

Hindered Amide Bases: Lithium diisopropylamide (LDA), Sodium bis(trimethylsilyl)amide (NaHMDS), and Potassium bis(trimethylsilyl)amide (KHMDS) are the workhorses for kinetic enolate formation. Their combination of high basicity (pKa of conjugate acid ~36) and steric bulk is ideal for rapid, selective, and irreversible deprotonation of ketones (pKa ~19-21) at low temperatures.

-

Amine Bases: Triethylamine (Et₃N), diisopropylethylamine (DIPEA), pyridine, and 2,6-lutidine are commonly used when regioselectivity is not a concern (e.g., for symmetric ketones) or when thermodynamic control is desired. Pyridine can react with Tf₂O to form a highly electrophilic N-triflylpyridinium salt, which then acts as the triflylating agent.

Experimental Protocols: A Self-Validating System

The following protocols provide detailed, step-by-step methodologies for the synthesis of kinetic and thermodynamic enol triflates, designed for reproducibility.

Protocol 1: Synthesis of a Kinetic Enol Triflate

(Example: 2-Methyl-1-cyclohexen-1-yl trifluoromethanesulfonate from 2-Methylcyclohexanone)

-

Apparatus Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is cooled to -78 °C in a dry ice/acetone bath.

-

LDA Preparation (or use of commercial solution): To the flask, add anhydrous tetrahydrofuran (THF). Add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-butyllithium (1.05 equivalents) dropwise while maintaining the temperature below -70 °C. Stir for 30 minutes at -78 °C.

-

Enolate Formation: Add a solution of 2-methylcyclohexanone (1.0 equivalent) in dry THF dropwise to the freshly prepared LDA solution at -78 °C. Stir the reaction mixture at this temperature for 1 hour to ensure complete formation of the kinetic enolate.[4]

-

Enolate Trapping: Add triflic anhydride (1.1 equivalents) dropwise to the enolate solution at -78 °C. A white precipitate of lithium triflate (LiOTf) may form. Allow the reaction to stir at -78 °C for an additional 1 hour.[4]

-

Work-up and Purification: Quench the reaction by slowly adding cold saturated aqueous sodium bicarbonate solution. Allow the mixture to warm to room temperature. Transfer to a separatory funnel, and extract with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Protocol 2: Stereoselective Synthesis under Schotten-Baumann Conditions

(Example: (Z)-Enol Triflate from Ethyl 2-methylacetoacetate)[13][14]

-

Apparatus Setup: An open-air flask equipped with a magnetic stir bar is charged with the β-keto ester (1.0 equivalent) and a hydrocarbon solvent (e.g., hexanes). The mixture is cooled in an ice bath to ~5 °C.

-

Base Addition: Add saturated aqueous lithium hydroxide (LiOH) solution (7.5 equivalents) and stir the biphasic mixture vigorously for 5 minutes. This selectively forms the (Z)-enolate.[14]

-

Triflation: Add triflic anhydride (2.5 equivalents) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir vigorously for 1-2 hours.

-

Work-up and Purification: Dilute the reaction mixture with the same hydrocarbon solvent and transfer to a separatory funnel. Wash sequentially with water, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. In many cases, the product is isolated in >98% purity without chromatography.[13][14]

Sources

- 1. Palladium-Catalyzed Amidation of Enol Triflates: A New Synthesis of Enamides [organic-chemistry.org]

- 2. Triflate - Wikipedia [en.wikipedia.org]

- 3. Trifluoromethanesulfonic anhydride - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. fiveable.me [fiveable.me]

- 8. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Decarboxylative elimination of enol triflates as a general synthesis of acetylenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Khan Academy [khanacademy.org]

- 12. A review on various aspects of organic synthesis using Comins’ reagent - ProQuest [proquest.com]

- 13. Stereoselective Synthesis of Acetoacetate-Derived Enol Triflates [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Spectral Data of 1-Cyclohexenyl Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexenyl trifluoromethanesulfonate, a member of the vinyl triflate family, is a pivotal intermediate in modern organic synthesis. Its significance lies in the exceptional leaving group ability of the trifluoromethanesulfonate (triflate) group, which renders the vinylic carbon highly susceptible to a variety of important bond-forming reactions. This attribute has made it a valuable substrate in numerous transition metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Heck couplings, for the construction of complex molecular architectures. An unambiguous characterization of this reagent is paramount for its effective utilization and for ensuring the desired stereochemical and regiochemical outcomes in subsequent transformations. This guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—employed for the definitive characterization of this compound.

Synthesis of this compound

The most common and efficient method for the preparation of this compound involves the reaction of cyclohexanone with a triflating agent. This process proceeds via the formation of an enolate, which is then trapped by the electrophilic triflating agent.

Experimental Protocol: Synthesis from Cyclohexanone

This protocol is adapted from established procedures for the synthesis of vinyl triflates.[1]

Materials:

-

Cyclohexanone

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Sodium carbonate (Na₂CO₃) or a non-nucleophilic base (e.g., 2,6-di-tert-butyl-4-methylpyridine)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add cyclohexanone (1.0 eq) and anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium carbonate (2.0 eq) or a non-nucleophilic base to the cooled solution.

-

Slowly add trifluoromethanesulfonic anhydride (1.6 eq) dropwise to the stirred mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 18 hours.

-

Upon completion, pour the reaction mixture into ice water.

-

Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to afford this compound as a colorless oil.

Synthesis Workflow Diagram:

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

A multi-faceted spectroscopic approach is essential for the unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the vinylic proton and the allylic and aliphatic protons of the cyclohexene ring.

-

Vinylic Proton (H-2): The proton on the double bond (C-2) is expected to resonate in the downfield region, typically around δ 5.7-5.9 ppm . This downfield shift is due to the deshielding effect of the double bond and the electronegative oxygen atom of the triflate group. It should appear as a multiplet or a triplet of triplets due to coupling with the adjacent allylic protons. For the analogous cyclohept-1-en-1-yl trifluoromethanesulfonate, the vinylic proton appears as a triplet at δ 5.88 ppm with a coupling constant (J) of 6.4 Hz.[1]

-

Allylic Protons (H-3 and H-6): The protons on the carbons adjacent to the double bond are expected to appear in the range of δ 2.1-2.5 ppm . These protons are deshielded compared to the other aliphatic protons due to their proximity to the double bond.

-

Aliphatic Protons (H-4 and H-5): The remaining methylene protons on the cyclohexene ring are expected to resonate in the more upfield region of δ 1.6-1.8 ppm .

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

-

Vinylic Carbons (C-1 and C-2): The two sp²-hybridized carbons of the double bond are expected to appear in the olefinic region of the spectrum. The carbon atom directly attached to the triflate group (C-1) will be significantly deshielded and is predicted to resonate at the lower field end of this range, around δ 149-153 ppm . The other vinylic carbon (C-2) is expected to appear more upfield, around δ 118-123 ppm . For cyclohept-1-en-1-yl trifluoromethanesulfonate, these carbons appear at δ 153.2 and 123.2 ppm, respectively.[1]

-

Trifluoromethyl Carbon (CF₃): The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JC-F), typically around δ 118.7 ppm with a large coupling constant of approximately 318 Hz.[1]

-

Aliphatic Carbons (C-3, C-4, C-5, and C-6): The sp³-hybridized carbons of the cyclohexene ring are expected to resonate in the upfield region of the spectrum, typically between δ 20-35 ppm .

Summary of Expected NMR Spectral Data:

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Vinylic CH | 5.7 - 5.9 | - |

| Allylic CH ₂ | 2.1 - 2.5 | - |

| Aliphatic CH ₂ | 1.6 - 1.8 | - |

| C -OTf | - | 149 - 153 |

| Vinylic C H | - | 118 - 123 |

| Allylic C H₂ | - | ~25 - 35 |

| Aliphatic C H₂ | - | ~20 - 25 |

| C F₃ | - | ~118.7 (q, ¹JC-F ≈ 318 Hz) |

Molecular Structure with Atom Numbering:

Caption: Numbering scheme for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

-

C=C Stretch: A moderate absorption band is expected in the region of 1670-1690 cm⁻¹ , which is characteristic of the carbon-carbon double bond in a cyclohexene ring.

-

S=O Stretch: The triflate group will show very strong and sharp absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds. These are typically found around 1415-1420 cm⁻¹ (asymmetric) and 1200-1210 cm⁻¹ (symmetric).

-

C-F Stretch: Strong absorptions from the C-F bonds of the trifluoromethyl group are expected in the region of 1200-1250 cm⁻¹ and 1140-1150 cm⁻¹ .

-

C-H Stretch: The vinylic C-H stretch is expected to appear just above 3000 cm⁻¹ (around 3050 cm⁻¹ ), while the aliphatic C-H stretches will be observed just below 3000 cm⁻¹ (in the range of 2850-2950 cm⁻¹ ).

Summary of Characteristic IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=C | Stretch | 1670 - 1690 |

| S=O | Asymmetric Stretch | 1415 - 1420 |

| S=O | Symmetric Stretch | 1200 - 1210 |

| C-F | Stretch | 1200 - 1250, 1140 - 1150 |

| =C-H | Stretch | ~3050 |

| -C-H | Stretch | 2850 - 2950 |

Key Functional Groups for IR Spectroscopy:

Caption: Key functional groups and their expected IR absorption regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound (C₇H₉F₃O₃S), the calculated molecular weight is 230.02 g/mol .[2]

Expected Fragmentation Pattern:

Upon electron ionization, the molecule will form a molecular ion [M]⁺• at m/z 230. The fragmentation of this ion is expected to proceed through several characteristic pathways:

-

Loss of the Triflate Radical: Cleavage of the C-O bond can lead to the formation of a cyclohexenyl cation at m/z 81 and a triflate radical (•OSO₂CF₃). The m/z 81 peak is expected to be a significant fragment.

-

Loss of the Trifluoromethyl Radical: Cleavage of the S-CF₃ bond can result in the loss of a trifluoromethyl radical (•CF₃), leading to a fragment at m/z 161 .

-

Loss of SO₂: Subsequent fragmentation of the m/z 161 ion could involve the loss of sulfur dioxide (SO₂) to give a fragment at m/z 97 .

-

Retro-Diels-Alder Fragmentation: The cyclohexene ring can undergo a retro-Diels-Alder reaction, leading to the loss of ethene (C₂H₄) and the formation of a radical cation at m/z 202 .

Summary of Expected Mass Spectral Fragments:

| m/z | Proposed Fragment |

| 230 | [C₇H₉F₃O₃S]⁺• (Molecular Ion) |

| 161 | [M - •CF₃]⁺ |

| 97 | [M - •CF₃ - SO₂]⁺ |

| 81 | [C₆H₉]⁺ |

Proposed Fragmentation Pathway:

Caption: A simplified proposed fragmentation pathway for this compound.

Conclusion

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 319440, this compound" PubChem, [Link].

-

Hioki, Y., Okano, K., & Mori, A. "Generation of Cycloalkynes through Deprotonation of Cyclic Enol Triflates with Magnesium Bisamides." Supporting Information for an article in a Royal Society of Chemistry journal.[Link]

Sources

An In-depth Technical Guide to the Stability and Storage of 1-Cyclohexenyl Trifluoromethanesulfonate

Introduction: The Synthetic Power and Inherent Challenges of a Versatile Reagent

1-Cyclohexenyl trifluoromethanesulfonate, a member of the vinyl triflate class of compounds, is a cornerstone reagent for synthetic chemists, particularly within pharmaceutical research and development. Its utility stems from the exceptional leaving group ability of the trifluoromethanesulfonate (triflate) group, which facilitates a diverse range of carbon-carbon and carbon-heteroatom bond-forming reactions.[1] This high reactivity, however, is intrinsically linked to a delicate stability profile that demands a comprehensive understanding and meticulous handling to ensure experimental success and reagent integrity.

This guide provides an in-depth exploration of the factors governing the stability of this compound, outlines field-proven storage and handling protocols, and details experimental methodologies for stability assessment. The insights presented herein are designed to empower researchers, scientists, and drug development professionals to confidently and effectively utilize this potent synthetic tool.

I. The Chemical Landscape of this compound Stability

The stability of this compound is primarily dictated by the electronic properties of the triflate group, a powerful electron-withdrawing moiety that renders the vinylic carbon highly electrophilic and susceptible to degradation.[1][2] The principal pathways of decomposition include hydrolysis, thermal degradation, and base-mediated elimination.

A. Hydrolytic Instability: The Pervasive Threat of Moisture

Vinyl triflates, including this compound, exhibit significant sensitivity to moisture.[2] The presence of water, even in trace amounts, can lead to hydrolysis, yielding cyclohexanone and triflic acid. This reaction can be catalyzed by both acidic and basic conditions. The high susceptibility to hydrolysis underscores the critical need for anhydrous conditions during both storage and handling.

B. Thermal Decomposition: A Balancing Act of Temperature

C. Chemical Incompatibilities: Navigating a Reactive Environment

The electrophilic nature of the vinylic carbon in this compound makes it incompatible with a range of common laboratory reagents:

-

Bases: Both strong and mild bases can readily promote elimination reactions, leading to the formation of alkynes.[2]

-

Nucleophiles: The compound is susceptible to attack by a variety of nucleophiles.

-

Acids: While generally more stable under acidic conditions than basic ones, strong acids can catalyze hydrolysis, particularly in the presence of moisture.[2]

-

Silica Gel: Standard silica gel, being slightly acidic, can cause significant decomposition of vinyl triflates during chromatographic purification.[3]

II. Recommended Storage and Handling Protocols: A Framework for Preserving Integrity

Adherence to stringent storage and handling protocols is non-negotiable for maintaining the quality and reactivity of this compound.

A. Storage Conditions: A Multi-Faceted Approach

While commercial suppliers often recommend a storage temperature of 2-8°C for short-term storage, best practices for long-term preservation of vinyl triflates, in general, call for more rigorous conditions.[4][5]

| Parameter | Recommendation | Rationale |

| Temperature | Long-term: -20°C or below in a non-frost-free freezer.[2] Short-term: 2-8°C.[4][5] | Minimizes thermal decomposition and slows down potential hydrolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[2] | Excludes moisture and oxygen, preventing hydrolysis and potential oxidative degradation. |

| Container | Tightly sealed amber glass vial with a PTFE-lined cap. For highly sensitive applications, storage in a sealed ampoule under argon is ideal.[2] | Protects from light and prevents reaction with the container material. |

B. Handling Procedures: Mitigating Exposure and Contamination

All manipulations involving this compound should be conducted using appropriate air-sensitive techniques to prevent exposure to atmospheric moisture.

-

Inert Atmosphere: Handle the compound in a glovebox or under a positive pressure of an inert gas (e.g., argon or nitrogen) using a Schlenk line.[2]

-

Anhydrous Solvents and Reagents: Ensure all solvents and reagents used in conjunction with this compound are rigorously dried.

-

Avoidance of Incompatibilities: Keep the compound away from bases, nucleophiles, and sources of moisture.

III. Experimental Protocols for Stability Assessment

To ensure the quality of this compound, particularly after prolonged storage or when unexpected experimental results are obtained, a well-designed stability study is essential.

A. Workflow for Stability Assessment

Caption: Workflow for assessing the stability of this compound.

B. Protocol 1: Isothermal Stability Study using HPLC

Objective: To determine the degradation rate of this compound at a constant temperature.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in anhydrous acetonitrile at a known concentration (e.g., 1 mg/mL).

-

Incubation: Aliquot the solution into several tightly sealed vials and place them in a constant temperature chamber (e.g., 25°C and 40°C).[2]

-

Time Points: At predetermined intervals (e.g., 0, 24, 48, 72, and 168 hours), remove one vial from each temperature condition.

-

HPLC Analysis: Immediately analyze the sample by reverse-phase HPLC with a UV detector.[2]

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV at a wavelength where the compound has significant absorbance.

-

-

Data Analysis: Plot the percentage of the remaining this compound against time to determine the degradation kinetics.

C. Protocol 2: ¹H NMR Monitoring of Decomposition

Objective: To qualitatively observe the decomposition of this compound and identify potential degradation products.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in an anhydrous deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Initial Spectrum: Acquire a ¹H NMR spectrum at time zero.

-

Monitoring: Acquire subsequent spectra at regular intervals (e.g., every 24 hours) while storing the NMR tube under defined conditions (e.g., room temperature, protected from light).

-

Analysis: Compare the spectra over time to identify the disappearance of signals corresponding to the starting material and the appearance of new signals from degradation products (e.g., cyclohexanone).

IV. Purification Considerations: Preserving the Molecule's Integrity

As previously mentioned, the acidic nature of standard silica gel can lead to the decomposition of this compound during column chromatography.[3] To mitigate this, the following modifications to standard purification protocols are strongly recommended:

-

Neutralized Silica Gel: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) containing 1-3% triethylamine. Pack the column with this slurry and pre-elute with the same solvent system before loading the sample.[3]

-

Alternative Stationary Phases: Consider using less acidic stationary phases such as neutral alumina or Florisil.[3]

-

Stability Test: Before committing to a large-scale purification, perform a simple 2D TLC experiment to assess the stability of the compound on the chosen stationary phase.

V. Conclusion: A Proactive Approach to a Powerful Reagent

This compound is a powerful and versatile tool in the synthetic chemist's arsenal. Its high reactivity, however, necessitates a proactive and informed approach to its storage and handling. By understanding its inherent instability, adhering to stringent storage and handling protocols, and implementing appropriate analytical methods to monitor its purity, researchers can ensure the integrity of this valuable reagent and achieve reliable and reproducible experimental outcomes.

References

-

Recent Advances in Radical Reactions of Vinyl Triflates and Their Derivatives. (2022). Thieme Chemistry. [Link]

-

Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. (2018). National Institutes of Health. [Link]

-

Palladium(I)-Iodide-Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. (2018). Journal of the American Chemical Society. [Link]

-

Vinyl triflate chemistry: unsaturated cations and carbenes. (1993). Accounts of Chemical Research. [Link]

-

Analytical Methods. Japan International Cooperation Agency. [Link]

-

Long term storage?. (2023). Reddit. [Link]

-

How long could a vinyl record be stored flat without being ruined?. (2019). Quora. [Link]

-

Storing a vinyl record collection for three years while traveling. (2013). Steve Hoffman Music Forums. [Link]

-

Studying Regioisomer Formation in the Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modification. (2022). National Institutes of Health. [Link]

-

Anyone have advice for long term storage?. (2022). Reddit. [Link]

-

This compound (97%). Amerigo Scientific. [Link]

-

Vinyl cation formation by decomposition of vinyllead(IV) triacetates. Part 2. (1990). Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides. (2011). DSpace@MIT. [Link]

-

Analytical Method Summaries. Eurofins. [Link]

-

The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates. (2011). National Institutes of Health. [Link]

-

A General Approach to Stereoregular Pseudo-Polysaccharides: Cationic Ring-Opening Polymerization of Monosaccharide Cyclic Thionocarbonates. (2023). American Chemical Society. [Link]

Sources

physical and chemical properties of 1-Cyclohexenyl trifluoromethanesulfonate

An In-depth Technical Guide to 1-Cyclohexenyl Trifluoromethanesulfonate

Introduction

This compound, commonly referred to as 1-cyclohexenyl triflate, is a versatile and highly reactive vinyl triflate that has become an indispensable tool in modern organic synthesis. Its utility stems from the exceptional leaving group ability of the trifluoromethanesulfonate (triflate) moiety, which facilitates a wide range of carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and key applications, with a focus on palladium-catalyzed cross-coupling reactions, designed for researchers and professionals in chemical and pharmaceutical development.

Molecular Structure and Physicochemical Properties

1-Cyclohexenyl triflate is a stable, yet highly reactive, liquid at room temperature. The core of its reactivity lies in the C-O bond of the enol triflate, which is readily cleaved in oxidative addition steps with transition metal catalysts.[1]

Caption: Chemical structure of this compound.

Physical Properties

The key physical characteristics of this compound are summarized below. This data is essential for its proper handling, storage, and use in experimental setups.

| Property | Value | Reference(s) |

| CAS Number | 28075-50-5 | [2][3] |

| Molecular Formula | C₇H₉F₃O₃S | [2][3] |

| Molecular Weight | 230.20 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | Inferred from properties |

| Boiling Point | 84-87 °C at 4 mmHg | [2][4] |

| Density | 1.315 g/mL at 25 °C | [2][4] |

| Flash Point | 71.1 °C (160.0 °F) - closed cup | [2] |

| Storage Temperature | 2-8 °C, under inert atmosphere | [2] |

Spectroscopic Data

| Technique | Expected Chemical Shifts / Frequencies |

| ¹H NMR | * δ 5.8 – 6.1 ppm (t, 1H): Vinylic proton (=CH-).[5] |

-

δ 2.1 – 2.6 ppm (m, 4H): Allylic protons (-CH₂-C=).

-

δ 1.6 – 1.9 ppm (m, 4H): Homoallylic protons (-CH₂-). | | ¹³C NMR | * δ ~150 ppm: Quaternary vinylic carbon (-C-OTf).[5]

-

δ ~120 ppm: Tertiary vinylic carbon (=CH-).[5]

-

δ 118.7 ppm (q, ¹JC-F ≈ 318 Hz): Trifluoromethyl carbon (-CF₃).[5]

-

δ 20 – 35 ppm: Saturated ring carbons (-CH₂-). | | ¹⁹F NMR | * δ -76 to -78 ppm (s, 3F): -OSO₂CF₃.[5][6] | | IR (Infrared) | * ~1680 cm⁻¹: C=C stretch.

-

~1415 cm⁻¹: S=O asymmetric stretch.[5]

-

~1210 cm⁻¹: S=O symmetric stretch.[5]

-

~1140 cm⁻¹: C-F stretch.[5] |

Chemical Reactivity: The Triflate as a Superior Leaving Group

The triflate anion (CF₃SO₃⁻) is an exceptionally stable conjugate base of triflic acid, a superacid. Its stability arises from two key features: the strong inductive electron-withdrawal by the three fluorine atoms and extensive resonance delocalization of the negative charge across the three oxygen atoms and the sulfur atom. This inherent stability makes the triflate group one of the best leaving groups in organic chemistry.

In the context of 1-cyclohexenyl triflate, this property renders the vinylic carbon highly electrophilic and susceptible to oxidative addition by low-valent transition metals, most notably Palladium(0). This is the crucial initiation step for a multitude of cross-coupling reactions.[1] The reactivity of vinyl triflates is often superior to that of analogous vinyl halides (I, Br, Cl), allowing reactions to proceed under milder conditions with lower catalyst loadings.[7]

Synthesis of this compound

The most common and efficient method for synthesizing vinyl triflates is by trapping a kinetically-formed enolate with a suitable triflating agent. The following workflow outlines a reliable procedure starting from cyclohexanone.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis from Cyclohexanone

This protocol is adapted from established procedures for preparing cyclic enol triflates.[1][8]

Materials:

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Cyclohexanone

-

N-Phenyl-bis(trifluoromethanesulfonimide) (Comins' Reagent)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexanes, Diethyl ether (for extraction and chromatography)

Procedure:

-

Prepare LDA Solution: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 equivalents) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of Lithium Diisopropylamide (LDA).

-

Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. Add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution. Stir the mixture at -78 °C for 1 hour to generate the kinetic lithium enolate.

-

Triflation (Enolate Trapping): Prepare a solution of Comins' Reagent (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the enolate mixture at -78 °C.

-

Reaction Completion: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction by TLC (Thin Layer Chromatography).

-

Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with hexanes or a hexanes/ether mixture) to yield this compound as a colorless oil.

Key Synthetic Applications: Palladium-Catalyzed Cross-Coupling

1-Cyclohexenyl triflate is a premier substrate for palladium-catalyzed reactions that form new C-C bonds at the vinylic position. Its high reactivity makes it an excellent alternative to vinyl halides, especially for challenging couplings.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organoboron compound with an organic halide or triflate.[7]

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

Reaction Setup: To an oven-dried Schlenk flask, add 1-cyclohexenyl triflate (1.0 eq.), phenylboronic acid (1.2 eq.), potassium carbonate (K₂CO₃, 2.5 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Solvent Addition: Evacuate and backfill the flask with argon three times. Under a positive pressure of argon, add a degassed solvent mixture, such as dioxane/water (4:1).

-

Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to obtain 1-phenylcyclohexene.

The Mizoroki-Heck Reaction

The Heck reaction couples vinyl or aryl halides/triflates with alkenes to form substituted alkenes.[9] Using a vinyl triflate like 1-cyclohexenyl triflate allows for the formation of conjugated diene systems.

Experimental Protocol: Heck Reaction with n-Butyl Acrylate

-

Reaction Setup: In a sealed tube, combine 1-cyclohexenyl triflate (1.0 eq.), n-butyl acrylate (1.5 eq.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., P(o-tol)₃, 4 mol%), and a base such as triethylamine (Et₃N, 2.0 eq.).

-

Solvent Addition: Add an anhydrous, polar aprotic solvent like DMF or acetonitrile under an inert atmosphere.

-

Reaction: Seal the tube and heat the mixture to 80-100 °C for 12-24 hours.

-

Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing with ethyl acetate.[10]

-

Purification: Concentrate the filtrate and purify the resulting oil by flash column chromatography to yield the coupled diene product.

Safety and Handling

This compound is a combustible and reactive chemical that requires careful handling.

-

Handling: Use only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2] Avoid breathing vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place at 2-8 °C, preferably under an inert atmosphere (argon or nitrogen) to prevent hydrolysis.[2]

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and water, as triflates can be sensitive to moisture.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

References

- Okano, K., et al. (2022). Preparation of 2-(Triethylsilyl)cyclohex-1-en-1-yl Trifluoromethanesulfonate as a Precursor to Cyclohexyne. Organic Syntheses, 98, 509-530. DOI: 10.15227/orgsyn.098.0509

- Okano, K., et al. (2021). 1,2-Cyclohexadiene. Organic Syntheses, 98, 407-429. DOI: 10.15227/orgsyn.098.0407

-

Nakura, R., et al. (2021). Practical Synthesis of Precursors of Cyclohexyne and 1,2-Cyclohexadiene. Request PDF. Retrieved from [Link]

-

Supporting Information. (n.d.). Wiley-VCH. Retrieved from [Link]

-

Supplementary Information for. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- Gilbertson, S. R., Fu, Z., & Xie, D. (2001). Proline Derived Phosphine–Oxazoline Ligands in the Asymmetric Heck Reaction. Tetrahedron Letters, 42(3), 365–368. DOI: 10.1016/S0040-4039(00)01938-9

-

Heck reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Supporting Information: Generation of Cycloalkynes through Deprotonation of Cyclic Enol Triflates with Magnesium Bisamides. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

This compound (97%). (n.d.). Amerigo Scientific. Retrieved from [Link]

-

Heck Reaction. (n.d.). University of Regensburg. Retrieved from [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2022, March 29). YouTube. Retrieved from [Link]

-

Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Series of 19 F NMR spectra recorded during the process of warming a... (n.d.). ResearchGate. Retrieved from [Link]

-

19F NMR Reference Standards. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

-

Suzuki Coupling. (2020, July 11). YouTube. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Zou, Y. (2013). HECK REACTION OF ALKYL HALIDES AND A-SELECTIVE HECK REACTION OF STYRENES. DR-NTU, Nanyang Technological University. Retrieved from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Triflate-Selective Suzuki Cross-Coupling of Chloroaryl Triflates. (2014). Angewandte Chemie. Retrieved from [Link]

-

19F Chemical Shifts and Coupling Constants. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

-

6-methyl-1-cyclohexen-1-yl trifluoromethanesulfonate. (n.d.). Chemical Synthesis Database. Retrieved from [Link]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. 1-环状己烯三氟甲烷磺酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C7H9F3O3S | CID 319440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. colorado.edu [colorado.edu]

- 7. benchchem.com [benchchem.com]

- 8. orgsyn.org [orgsyn.org]

- 9. Heck reaction - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

CAS number 28075-50-5 properties and suppliers

An In-depth Technical Guide to Cyclohex-1-en-1-yl Trifluoromethanesulfonate (CAS 28075-50-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohex-1-en-1-yl trifluoromethanesulfonate, commonly referred to as cyclohexenyl triflate, is a pivotal reagent in modern organic synthesis. Its significance stems from the exceptional lability of the trifluoromethanesulfonate (triflate) group, one of the best-known leaving groups in organic chemistry. This property renders the molecule a potent electrophile, enabling a diverse array of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and safe handling, tailored for professionals in research and development.

Physicochemical Properties

Cyclohex-1-en-1-yl trifluoromethanesulfonate is typically a colorless to pale yellow liquid under standard conditions.[1] Its stability is moderate, and it should be handled with care due to its reactivity.[1]

Table 1: Physicochemical Data for Cyclohex-1-en-1-yl Trifluoromethanesulfonate

| Property | Value | Source |

| CAS Number | 28075-50-5 | [1] |

| Molecular Formula | C₇H₉F₃O₃S | [1] |

| Molecular Weight | 230.20 g/mol | |

| Boiling Point | 84-87 °C at 4 mmHg | |

| Density | 1.315 g/mL at 25 °C | |

| Flash Point | 71.1 °C (160.0 °F) - closed cup | |

| Storage Temperature | 2-8°C |

Spectroscopic Data

The structural elucidation of cyclohex-1-en-1-yl trifluoromethanesulfonate and its reaction products relies on standard spectroscopic techniques.

Infrared (IR) Spectroscopy: Key vibrational frequencies are expected for the carbon-carbon double bond (C=C) in the cyclohexene ring and the strong absorptions associated with the sulfonyl (S=O) and carbon-fluorine (C-F) bonds of the triflate group.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show a characteristic signal for the vinylic proton, along with multiplets for the allylic and aliphatic protons of the cyclohexene ring. For example, in a related compound, 4-ethylcyclohex-1-en-1-yl trifluoromethanesulfonate, the vinylic proton appears as a multiplet at δ 5.72 ppm.[2]

-

¹³C NMR: The spectrum will display signals for the two sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the ring. The carbon attached to the triflate group will be significantly downfield. For instance, in cyclohept-1-en-1-yl trifluoromethanesulfonate, the vinylic carbons appear at δ 153.2 and 123.2 ppm.[2] The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms, with a characteristic chemical shift around 118.7 ppm (¹J C-F ≈ 318 Hz).[2]

-

¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group, typically around δ -77 ppm.[2]

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the triflate group. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Synthesis

The synthesis of cyclohex-1-en-1-yl trifluoromethanesulfonate typically involves the trapping of a cyclohexanone enolate with a triflating agent. A general and effective method is the reaction of cyclohexanone with a strong base to form the enolate, which is then quenched with trifluoromethanesulfonic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂).

Experimental Protocol: Synthesis of Cyclohex-1-en-1-yl Trifluoromethanesulfonate

Materials:

-

Cyclohexanone

-

Lithium diisopropylamide (LDA) or Potassium hexamethyldisilazide (KHMDS)[2]

-

Trifluoromethanesulfonic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, dissolve cyclohexanone in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of LDA or KHMDS in THF/hexane to the stirred cyclohexanone solution.[2] Maintain the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add a solution of the triflating agent (Tf₂O or PhNTf₂) in anhydrous THF dropwise to the enolate solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford the pure cyclohex-1-en-1-yl trifluoromethanesulfonate.

Caption: Synthetic workflow for cyclohex-1-en-1-yl trifluoromethanesulfonate.

Reactivity and Applications in Organic Synthesis

The high reactivity of cyclohex-1-en-1-yl trifluoromethanesulfonate is attributed to the excellent leaving group ability of the triflate anion. This makes it a versatile substrate for a variety of transition metal-catalyzed cross-coupling reactions and as a precursor for strained intermediates.

Palladium-Catalyzed Cross-Coupling Reactions

Cyclohexenyl triflates are excellent partners in palladium-catalyzed reactions such as the Suzuki, Stille, and Heck couplings. These reactions allow for the formation of new carbon-carbon bonds at the sp²-hybridized carbon of the cyclohexene ring, providing access to a wide range of substituted cyclohexenes.

Asymmetric Heck Reaction: Cyclohex-1-en-1-yl triflate is a highly reactive electrophile in palladium-catalyzed asymmetric Heck reactions.[3] It can be coupled with various alkenes, such as dihydrofuran, to generate chiral products with high conversions and good enantioselectivity, particularly when using proline-based phosphine-oxazoline ligands.[3]

Caption: Simplified catalytic cycle of a Heck reaction.

Precursor to Strained Intermediates: Cyclohexyne

Cyclohex-1-en-1-yl trifluoromethanesulfonate and its derivatives are valuable precursors for the generation of the highly strained and reactive intermediate, cyclohexyne.[4][5][6] This is typically achieved through a fluoride-induced or base-mediated elimination of a silyl group and the triflate group from a 2-silylcyclohex-1-en-1-yl trifluoromethanesulfonate. The generated cyclohexyne can then be trapped in situ with various dienophiles or other reagents in cycloaddition reactions.

Safety and Handling

Cyclohex-1-en-1-yl trifluoromethanesulfonate is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Inhalation: Avoid inhaling vapors.[7]

-

Skin and Eye Contact: Avoid contact with skin and eyes.[7] In case of contact, flush immediately with copious amounts of water.

-

Storage: Store in a cool, dry place, away from heat and incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[7] Keep the container tightly closed under an inert atmosphere.

-

Fire: It is a combustible liquid. Use appropriate extinguishing media for chemical fires.

Suppliers

Cyclohex-1-en-1-yl trifluoromethanesulfonate (CAS 28075-50-5) is available from several chemical suppliers specializing in research and fine chemicals. It is advisable to request a certificate of analysis to ensure the purity of the material. Some potential suppliers include:

-

Sigma-Aldrich (Merck)

-

Enamine[3]

-

Cymit Química S.L.[1]

-

ChemBK[8]

-

Arctom Scientific[9]

-

Boron Molecular[10]

Conclusion

Cyclohex-1-en-1-yl trifluoromethanesulfonate is a versatile and highly reactive building block in organic synthesis. Its ability to participate in a wide range of cross-coupling reactions and to serve as a precursor to strained intermediates like cyclohexyne makes it an invaluable tool for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, will enable researchers and drug development professionals to effectively harness its synthetic potential.

References

-

Preparation of 2-(Triethylsilyl)cyclohex-1-en-1-yl Trifluoromethanesulfonate as a Precursor to Cyclohexyne. Organic Syntheses. [Link]

-

Preparation of 6-(Triethylsilyl)cyclohex-1-en-1-yl Trifluoromethanesulfonate as a Precursor to 1,2- Cyclohexadiene. Organic Syntheses. [Link]

-

2-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate. Organic Syntheses Procedure. [Link]

-

Preparation of 6-(Triethylsilyl)cyclohex-1-en-1-yl Trifluoromethanesulfonate. ResearchGate. [Link]

-

SUPPORTING INFORMATION Generation of Cycloalkynes through Deprotonation of Cyclic Enol Triflates with Magnesium Bisamides Table. The Royal Society of Chemistry. [Link]

-

28075-50-5. ChemBK. [Link]

-

Buy Cyclohex-1-enyl trifluoromethanesulfonate. Boron Molecular. [Link]

Sources

- 1. CAS 28075-50-5: cyclohex-1-en-1-yl trifluoromethanesulfona… [cymitquimica.com]

- 2. rsc.org [rsc.org]

- 3. 1-Cyclohexenyl triflate - Enamine [enamine.net]

- 4. orgsyn.org [orgsyn.org]

- 5. orgsyn.org [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. chembk.com [chembk.com]

- 9. arctomsci.com [arctomsci.com]

- 10. boronmolecular.com [boronmolecular.com]

The Trifluoromethanesulfonate Group: A Cornerstone Leaving Group for Modern Organic Synthesis

Abstract

In the landscape of modern organic synthesis, the strategic orchestration of chemical reactions is paramount for the efficient construction of complex molecules. Central to this endeavor is the concept of the leaving group, a molecular fragment that detaches from a substrate during a reaction. The trifluoromethanesulfonate group, commonly known as triflate (TfO), has established itself as a preeminent leaving group due to its exceptional electronic properties and stability. This in-depth technical guide explores the fundamental principles that underpin the triflate group's efficacy, outlines its synthesis, and provides a detailed examination of its pivotal role in a wide array of organic transformations, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. This paper is intended for researchers, scientists, and drug development professionals seeking to leverage the triflate group's superior reactivity to advance their synthetic programs.

Introduction: The Archetype of a Superior Leaving Group

What Defines a Good Leaving Group?

The facility with which a leaving group departs is a critical determinant of reaction rates and pathways. An ideal leaving group is a species that is stable on its own after detaching from the substrate.[1] This stability is directly correlated with the acidity of its conjugate acid; the conjugate bases of strong acids are excellent leaving groups because they can effectively stabilize the negative charge they acquire upon departure.[2][3]

The Triflate Anion: Structure and Unparalleled Stability

The triflate anion (CF₃SO₃⁻) is the conjugate base of trifluoromethanesulfonic acid (triflic acid, TfOH), a superacid with a pKa value of approximately -14.[4][5][6] This exceptionally low pKa signifies that the triflate anion is an extremely weak base and, consequently, a superior leaving group.[7] Its remarkable stability arises from two key features:

-

Resonance Delocalization: The negative charge is delocalized across the three oxygen atoms of the sulfonate group.[8]

-

Inductive Effect: The potent electron-withdrawing trifluoromethyl (-CF₃) group further pulls electron density away from the sulfonate core, enhancing the delocalization and stabilization of the negative charge.[7][8]

Comparative Analysis: Triflate vs. Other Common Leaving Groups

The superiority of triflate is most evident when compared to other commonly used sulfonate esters, such as tosylate (TsO⁻) and mesylate (MsO⁻), and halides. The order of leaving group ability is generally accepted as: Triflate > Tosylate > Mesylate.[7][8] This hierarchy is a direct consequence of the stability of the corresponding anions.[8]

| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative SN2 Reaction Rate |

| Triflate | -OTf | Triflic Acid (CF₃SO₃H) | ~ -14[4][5][6] | 56,000 |

| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -6.5 | 0.70 |

| Mesylate | -OMs | Methanesulfonic Acid | ~ -1.9 | 1.00 |

| Iodide | -I | Hydroiodic Acid (HI) | ~ -10 | ~20,000 |

| Bromide | -Br | Hydrobromic Acid (HBr) | ~ -9 | ~700 |

| (Relative rates are approximate and can vary with substrate and conditions. Data compiled from multiple sources for illustrative purposes.)[8] |

Synthesis of Triflates: Preparing the Substrate for Transformation

The conversion of alcohols and phenols into triflates is a foundational step for activating these otherwise poor leaving groups (-OH) for subsequent reactions.

Key Reagents

The most common and effective reagent for this transformation is trifluoromethanesulfonic anhydride (Tf₂O) .[9] It is a powerful electrophile that reacts readily with nucleophilic hydroxyl groups. For substrates that are sensitive to the harshness of Tf₂O, milder alternatives like N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh) can be employed, often providing better selectivity.[9][10]

General Mechanism of Triflation

The triflation of an alcohol or phenol typically proceeds via a nucleophilic attack of the hydroxyl group on the sulfur atom of triflic anhydride. A base, such as pyridine or triethylamine, is used to neutralize the triflic acid byproduct generated during the reaction.

}

General mechanism for the triflation of an alcohol.

Detailed Experimental Protocol: Synthesis of an Aryl Triflate from a Phenol

This protocol describes a practical synthesis of an aryl triflate under aqueous conditions, which avoids the use of amine bases that can sometimes complicate product isolation.[11]

Objective: To convert 4-tert-butylphenol to 4-tert-butylphenyl trifluoromethanesulfonate.

Materials:

-

4-tert-butylphenol

-

Toluene

-

30% Potassium Phosphate (K₃PO₄) aqueous solution

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Dichloromethane (DCM)

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylphenol (1.0 eq) in a biphasic mixture of toluene and 30% aqueous K₃PO₄.

-

Cooling: Cool the vigorously stirring mixture to 0 °C in an ice bath.

-

Reagent Addition: Add triflic anhydride (1.1 eq) dropwise to the cold mixture over 10-15 minutes. Causality: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting phenol is consumed (typically < 1 hour).

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2x).

-

Drying and Concentration: Combine all organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aryl triflate.

-

Purification: The crude product is often of high purity and can be used directly.[11] If necessary, further purification can be achieved by flash column chromatography on silica gel.

The Role of Triflates in Nucleophilic Substitution Reactions

The exceptional leaving group ability of triflate makes it highly effective in both SN1 and SN2 nucleophilic substitution reactions.

Accelerating SN2 Reactions

In SN2 reactions, the rate is dependent on both the nucleophile and the substrate, involving a backside attack that leads to an inversion of stereochemistry.[2] The superior ability of the triflate group to stabilize a negative charge in the transition state lowers the activation energy, dramatically accelerating the reaction rate compared to tosylates, mesylates, and halides.[8] This high reactivity makes triflates the leaving group of choice for unreactive substrates or when rapid reaction rates are desired.[8]

Enabling SN1 Reactions

In SN1 reactions, the rate-determining step is the formation of a carbocation intermediate. Alcohols can be used as electrophiles after activation with reagents like aluminum triflate, which promotes the formation of a carbocation that can then be captured by a nucleophile.[12] The use of triflates is particularly advantageous for generating stabilized carbocations from benzylic or tertiary alcohols.[13][14]

Triflates as Essential Precursors in Cross-Coupling Chemistry

Aryl and vinyl triflates are stable, readily prepared, and highly reactive electrophiles, making them invaluable partners in palladium-catalyzed cross-coupling reactions.[15][16] They serve as effective alternatives to aryl halides, offering advantages in terms of reactivity and accessibility from widely available phenols and ketones.[17]

The Power of Aryl and Vinyl Triflates in Palladium Catalysis

Triflates are often as reactive as iodides in cross-coupling reactions.[16] The general reactivity trend for electrophiles is: R-I > R-OTf > R-Br >> R-Cl.[18] This high reactivity allows for milder reaction conditions and broader substrate scope.

Workflow Diagram: The Catalytic Cycle of a Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, efficiently couples an aryl triflate with an organoboron species.[18][19][20]

}

Catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Key Applications

-

Suzuki-Miyaura Coupling: Widely used for synthesizing biaryls, styrenes, and polyolefins, this reaction has seen extensive industrial application due to its scalability and functional group tolerance.[17][18]

-

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl triflate, providing a powerful method for constructing functionalized arylalkynes.[21][22][23][24]

-

Buchwald-Hartwig Amination: This reaction is a cornerstone for C-N bond formation, coupling aryl triflates with primary or secondary amines to synthesize aryl amines, which are prevalent in pharmaceuticals.[25][26][27][28]

Detailed Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Triflate

This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl triflate with a secondary amine.[26]

Objective: To synthesize an N,N-dimethylaniline derivative from an aryl triflate and dimethylamine.

Materials:

-

Aryl triflate (e.g., 4-(tert-butyl)phenyl trifluoromethanesulfonate) (1.0 eq)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol %)

-

XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (1.5 eq relative to Pd)

-

Potassium Phosphate (K₃PO₄) (1.2 eq)

-

Dimethylamine solution (2-4 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Inert Atmosphere: All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox. Causality: The Pd(0) catalyst and phosphine ligand are sensitive to oxygen.

-

Reaction Setup: To a septum-sealed vial, add the aryl triflate (0.5 mmol), Pd₂(dba)₃, XPhos, and K₃PO₄.

-

Seal and Purge: Seal the vial and back-fill with argon three times.

-

Solvent and Amine Addition: Add anhydrous THF (1 mL) followed by the dimethylamine solution via syringe.

-

Heating: Place the vial in a preheated aluminum block at 80 °C and stir vigorously.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete after 16 hours.

-

Workup: Cool the reaction mixture to room temperature. Quench with water and extract with an organic solvent (e.g., CH₂Cl₂ or Ethyl Acetate) three times.

-

Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate. The crude product can be purified by flash column chromatography.

Conclusion: A Versatile Tool for Molecular Architects

The trifluoromethanesulfonate group is far more than a simple leaving group; it is a powerful and versatile tool that enables a vast range of synthetic transformations. Its unparalleled stability, derived from strong inductive and resonance effects, translates into exceptional reactivity that often surpasses that of traditional leaving groups. From accelerating classical nucleophilic substitutions to enabling modern palladium-catalyzed cross-coupling reactions, the triflate group provides chemists with a reliable and efficient means to construct complex molecular architectures. For researchers in drug discovery and materials science, mastering the application of triflate chemistry is essential for the rapid and innovative synthesis of novel functional molecules.

References

- A Comparative Analysis of Sulfonate Leaving Groups: Triflate vs. Tosylate vs.

- Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates.

- Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes.

- Tosylates And Mesyl

- Trifluoromethanesulfonic acid | supplier. Ketone Pharma.

- Which of the following has better leaving group abilities?

- Practical Synthesis of Aryl Triflates under Aqueous Conditions. Organic Chemistry Portal.

- Rare-Earth Metal Triflates in Organic Synthesis.

- Recent Advances in Rare Earth-Metal Triflate Catalyzed Organic Synthesis in Green Media.

- Sonogashira coupling. Wikipedia.

- The Role of Triflate Reagents in Modern Organic Synthesis. [Source not provided].

- Organic Chemistry 1 Chapter 6. SN2 Reactions. Wipf Group.

- Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly.

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

- Metal Trifluoromethanesulfonate Catalysis in Organic Synthesis.

- Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)

- Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Organic Letters.

- Catalytic, Tunable, One-Step Bismuth(III)

- Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners. Organic Letters.

- A trifluoromethanesulfonate (triflate) can be used in a manner si... Study Prep in Pearson+.

- Are triflate, tosylate and mesyl

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube.

- Fast Synthesis of Aryl Triflates with Controlled Microwave He

- Practical Synthesis of Aryl Triflates under Aqueous Conditions.

- The Conversion of Phenols to the Corresponding Aryl Halides Under Mild Conditions. [Source not provided].

- Buchwald–Hartwig amin

- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfon

- Understanding Triflic Acid: Properties, Synthesis, and Key Industrial Roles. [Source not provided].

- Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. PMC - NIH.

- Acidity of strong acids (pKa) in water and organic solvents. [Source not provided].

- Palladium-Catalyzed Amination of Aryl Triflates and Importance of Triflate Addition R

- Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone. PubMed Central.

- Catalytic, Tunable, One-Step Bismuth(III)

- Palladium Cross-Coupling. COSyS.

- Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction..

- Backside versus Frontside SN2 Reactions of Alkyl Triflates and Alcohols.

- A New Class of SN2 Reactions Catalyzed by Protic Solvents: Facile Fluorination for Isotopic Labeling of Diagnostic Molecules. Journal of the American Chemical Society.

- Suzuki Coupling. YouTube.

- A Comparative Guide to the Reactivity of Propyl Triflate, Iodide, and Bromide in Nucleophilic Substituti. Benchchem.

- A Mild Synthesis of Aryl Triflates Enabling the Late-Stage Modification of Drug Analogs and Complex Peptides. GUP.

- Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. OUCI.

- Alcohol to Trifl

- Protecting group-free use of alcohols as carbon electrophiles in atom efficient aluminium triflate-catalysed dehydrative nucleophilic displacement reactions. RSC Publishing.

- Room temperature palladium-catalyzed cross coupling of aryltrimethylammonium triflates with aryl Grignard reagents. PubMed.

- Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly.

- Suzuki reaction. Wikipedia.

- Triflic acid. Wikipedia.

- What is the pKa of trifluoroacetic acid (TFA), and how does it compare to other acids?.

Sources

- 1. benchchem.com [benchchem.com]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. Are triflate, tosylate and mesylate the only good leaving groups? | Filo [askfilo.com]

- 4. Trifluoromethanesulfonic acid | supplier -ketone Pharma [ketonepharma.com]

- 5. nbinno.com [nbinno.com]

- 6. Triflic acid - Wikipedia [en.wikipedia.org]

- 7. brainly.com [brainly.com]

- 8. benchchem.com [benchchem.com]

- 9. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Practical Synthesis of Aryl Triflates under Aqueous Conditions [organic-chemistry.org]

- 12. Protecting group-free use of alcohols as carbon electrophiles in atom efficient aluminium triflate-catalysed dehydrative nucleophilic displacement rea ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08784E [pubs.rsc.org]

- 13. Catalytic, Tunable, One-Step Bismuth(III) Triflate Reaction with Alcohols: Dehydration Versus Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. nbinno.com [nbinno.com]

- 16. Palladium Cross-Coupling – COSyS [cosys.chimie.unistra.fr]

- 17. researchgate.net [researchgate.net]

- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 19. youtube.com [youtube.com]

- 20. youtube.com [youtube.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 28. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Chemist's Lever: A Technical Guide to Vinyl Triflates in Cross-Coupling Reactions

Abstract